molecular formula C10H10N2O2 B1629203 5-Amino-1-methyl-1H-indole-2-carboxylic acid CAS No. 207845-95-2

5-Amino-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B1629203
CAS RN: 207845-95-2
M. Wt: 190.2 g/mol
InChI Key: LNIJRYLPJYGFHY-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound with the empirical formula C9H8N2O2. It belongs to the indole family of molecules, which are significant due to their presence in proteins (such as tryptophan), drugs (like indomethacin), and various natural products .


Synthesis Analysis

The synthetic routes for this compound involve modifications of the indole core. While specific methods may vary, common approaches include condensation reactions, cyclizations, and functional group transformations. Researchers have explored both traditional and novel synthetic strategies to access 5-amino-1-methyl-1H-indole-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-amino-1-methyl-1H-indole-2-carboxylic acid consists of an indole ring fused with a carboxylic acid group. The amino group is positioned at the 5-position of the indole ring, and the methyl group is attached to the nitrogen atom. The overall structure plays a crucial role in its biological activity and interactions .

properties

IUPAC Name

5-amino-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJRYLPJYGFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619223
Record name 5-Amino-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-1H-indole-2-carboxylic acid

CAS RN

207845-95-2
Record name 5-Amino-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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